molecular formula C21H18N4O2S B2718213 (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 868142-98-7

(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2718213
CAS No.: 868142-98-7
M. Wt: 390.46
InChI Key: RYAOWDGDVUWEBD-ZCXUNETKSA-N
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Description

(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a synthetically designed kinase inhibitor with significant research value in oncology and neurodegenerative disease. This compound acts as a potent and cell-permeable inhibitor of key kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2). Its core structure is based on an oxindole scaffold, which allows it to compete with ATP for the binding site in the kinase domain. Research indicates this compound demonstrates promising anti-proliferative effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, its inhibitory action on GSK-3β positions it as a critical tool for probing the Wnt/β-catenin signaling pathway, which is dysregulated in several cancers and is a key pathway in the pathophysiology of Alzheimer's disease. By modulating these pivotal cellular mechanisms, this compound serves as an indispensable chemical probe for investigating signal transduction, cell cycle regulation, and for the in vitro evaluation of novel therapeutic strategies.

Properties

IUPAC Name

3-[4-hydroxy-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-19-17(15-8-4-5-9-16(15)22-19)18-20(27)23-21(28-18)25-12-10-24(11-13-25)14-6-2-1-3-7-14/h1-9,27H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLGRGMEITPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(S3)C4=C5C=CC=CC5=NC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolinone Intermediate: This step involves the cyclization of an appropriate precursor to form the indolinone core.

    Introduction of the Thiazolone Ring: The thiazolone ring is introduced through a condensation reaction with a suitable thioamide.

    Attachment of the Phenylpiperazine Group: The final step involves the nucleophilic substitution reaction to attach the phenylpiperazine group to the thiazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiazolone derivatives.

    Substitution: The phenylpiperazine group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a pharmacological agent. Its structure suggests activity against several biological targets, particularly in the treatment of neurological disorders and cancer.

Anticancer Activity

Research indicates that derivatives of thiazole compounds, similar to (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, demonstrate promising anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuropharmacological Applications

The presence of the piperazine moiety in the compound is linked to neuropharmacological effects. Compounds with this structure have been investigated for their potential as anxiolytics and antidepressants, showing efficacy in modulating neurotransmitter systems such as serotonin and dopamine .

The biological activity of this compound extends beyond anticancer and neuropharmacological applications.

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against a range of pathogens. The thiazole ring is known for its ability to enhance the antimicrobial potency of compounds by interfering with bacterial cell wall synthesis .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly against acetylcholinesterase, which is relevant in the context of Alzheimer’s disease . Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the thiazole or piperazine rings can significantly influence biological activity and selectivity towards specific targets.

Substituent Effect on Activity Example
PhenylEnhances lipophilicity; improves blood-brain barrier penetrationCompounds with varied phenyl substitutions show differing CNS activity
ThiazoleImparts antimicrobial propertiesThiazoles with electron-withdrawing groups show enhanced activity against bacteria
PiperazineModulates neurotransmitter receptor interactionsVariants of piperazine lead to differential anxiolytic effects

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

Neuroprotective Effects

A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer’s disease by inhibiting acetylcholinesterase and promoting neurogenesis .

Anticancer Efficacy

Another investigation reported that derivatives showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among thiazolone derivatives include substituents at positions 2 and 5 of the thiazole ring, which dictate physicochemical and biological properties.

Compound Class Position 2 Substituent Position 5 Substituent Notable Features Reference
Target Compound 4-Phenylpiperazin-1-yl 2-Oxoindolin-3-ylidene Unique indole-derived substituent; potential for dual hydrogen bonding
BABT Derivatives Benzylamino Substituted benzylidene Hydroxyl/methoxy groups on benzylidene enhance tyrosinase inhibition (e.g., IC₅₀ = 0.27 µM for compound 8)
Piperidine/Morpholine Derivatives Piperidin-1-yl or morpholino Heteroarylmethylidene (e.g., pyrazole) Improved solubility; moderate antifungal activity
Phenylamino Derivatives Phenylamino Halogenated benzylidene Electron-withdrawing groups (Cl, F) increase melting points (e.g., 245–247°C for 6d)

Insights :

  • The 4-phenylpiperazinyl group in the target compound may enhance blood-brain barrier penetration compared to morpholine or piperidine analogues .

Physical Properties :

  • Melting Points : Benzylidene derivatives with electron-withdrawing groups (e.g., 6d: 245–247°C ) exhibit higher melting points than unsubstituted analogues (6a: 214–216°C ). The target compound’s melting point is expected to exceed 250°C due to its rigid, conjugated indole moiety.
  • Solubility: Piperazine derivatives generally show better aqueous solubility than morpholine or phenylamino analogues due to their basic nitrogen .

Tyrosinase Inhibition :

  • BABT derivatives with 2,4-dihydroxybenzylidene (compound 8) exhibit exceptional activity (IC₅₀ = 0.27 µM), 106-fold more potent than kojic acid . Hydroxyl groups act as hydrogen bond donors, critical for binding to the enzyme’s active site .
  • Fluorinated analogues (e.g., compound 3: IC₅₀ > 300 µM) show reduced activity, highlighting the importance of hydrogen bond donors over acceptors .

Antimicrobial and Antifungal Activity :

  • Piperidine/morpholine derivatives (e.g., 5a–d) demonstrate moderate antifungal activity against Candida albicans (MIC = 32–64 µg/mL) .

Antioxidant Effects :

  • BABT derivatives with hydroxyl groups (e.g., compound 8) show dual tyrosinase inhibition and radical scavenging activity, linked to their redox-active phenolic groups .
Computational Insights
  • Density Functional Theory (DFT) : Studies on similar thiazolones () suggest that exact exchange terms improve accuracy in predicting electronic properties. The target compound’s conjugated system likely exhibits a low HOMO-LUMO gap, enhancing reactivity .
  • Molecular Docking : Analogues with planar substituents (e.g., benzylidene) fit into tyrosinase’s hydrophobic pocket, while polar groups (e.g., piperazine) stabilize interactions with solvent .

Biological Activity

(Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and oncology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring fused with an indole moiety and a piperazine substituent, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:

C19H19N3O2S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

Central Nervous System (CNS) Activity

Research indicates that derivatives of this compound exhibit significant CNS depressant and anticonvulsant activities. A study demonstrated that certain analogs showed effective anticonvulsant properties in mouse models, suggesting potential applications in treating epilepsy and other seizure disorders.

Anticancer Properties

The compound's anticancer potential has been explored through various studies. One notable investigation revealed that derivatives containing the indole structure exhibited cytotoxic effects against different cancer cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics, indicating their potential as candidates for further development in cancer therapy .

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Another significant area of research focuses on the inhibition of the enzyme 11β-HSD1 , which plays a crucial role in metabolic disorders such as obesity and type 2 diabetes. Certain derivatives demonstrated over 50% inhibition of 11β-HSD1 at concentrations as low as 10 µM, with some compounds showing selectivity over 11β-HSD2, making them promising candidates for metabolic disease treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in critical metabolic pathways or modulate receptor activity related to neurotransmission and cell proliferation .

Case Studies and Research Findings

StudyFocusKey Findings
CNS ActivityCompounds showed significant anticonvulsant effects in mouse models.
AnticancerIndole derivatives exhibited cytotoxicity against various cancer cell lines.
Metabolic DisordersOver 50% inhibition of 11β-HSD1 at 10 µM concentration in certain derivatives.

Q & A

Q. What are the optimized synthetic routes for (Z)-5-(2-oxoindolin-3-ylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one?

The compound is typically synthesized via Knoevenagel condensation. A general protocol involves refluxing 5-(morpholinosulfonyl)isatin with 3-substituted thiazolidin-4-one derivatives in acetic acid containing sodium acetate for 1–4 hours. The reaction mixture is cooled, filtered, and recrystallized from solvents like ethanol or 1,4-dioxane . For example, analogous compounds such as 5-(5-morpholinosulfonyl-2-oxoindolin-3-ylidene)thiazol-4(5H)-one derivatives were synthesized with yields ranging from 62% to 85% .

Q. How is the compound characterized structurally?

Structural elucidation relies on IR , NMR , and X-ray crystallography :

  • IR spectroscopy confirms functional groups (e.g., C=O at ~1699 cm⁻¹, NH at ~3163 cm⁻¹) .
  • ¹H NMR identifies aromatic protons (δ 7.10–7.81 ppm) and NH groups (δ 9.42–11.61 ppm) .
  • X-ray crystallography validates the Z-configuration of the exocyclic double bond, critical for bioactivity .

Q. What in vitro assays are used to evaluate cytotoxic activity?

Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38). Cells are treated with serial dilutions (1–100 µM) for 48–72 hours. IC₅₀ values are calculated, with DMSO as a vehicle control (<0.5% v/v) . For example, thiazol-4-one derivatives show IC₅₀ values of 32–44 µM against gastric and colon cancer lines .

Advanced Research Questions

Q. How do substituents at positions 2 and 5 influence bioactivity?

  • Position 2 : Piperazine or morpholine groups enhance solubility and target affinity. For instance, 2-(4-phenylpiperazin-1-yl) derivatives exhibit improved anticancer activity compared to methylthio groups due to hydrogen bonding with biological targets .
  • Position 5 : Electron-withdrawing groups (e.g., sulfonylmorpholine) increase electrophilicity, enhancing interactions with cysteine residues in enzymes like kinases . Substituted benzylidene moieties (e.g., 4-fluorophenyl) improve cytotoxicity by 30–50% compared to unsubstituted analogs .

Q. What computational methods are used to predict binding modes?

  • DFT calculations (e.g., using Gaussian 09) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
  • Molecular docking (e.g., with AutoDock Vina) predicts interactions with targets like CDK1. The thiazol-4-one core forms hydrogen bonds with ATP-binding pockets, while the phenylpiperazine group stabilizes hydrophobic interactions .
  • Multiwfn software analyzes electrostatic potential maps, identifying nucleophilic/electrophilic regions critical for ligand-receptor binding .

Q. How to resolve contradictions in structure-activity data across cell lines?

Discrepancies in IC₅₀ values (e.g., higher activity in HEPG-2 vs. MCF-7) may arise from:

  • Cell-specific uptake : Differences in membrane transporters (e.g., ABCB1) affect intracellular accumulation .
  • Metabolic stability : Liver-derived cells (HEPG-2) may metabolize compounds faster, reducing efficacy .
  • Target expression : Overexpression of kinases (e.g., EGFR in MCF-7) alters sensitivity . Validate via knockdown assays or metabolomic profiling .

Methodological Guidelines

Q. How to design analogs for improved pharmacokinetics?

  • LogP optimization : Introduce polar groups (e.g., morpholinosulfonyl) to reduce hydrophobicity while maintaining membrane permeability.
  • Metabolic blocking : Fluorine substitution at para positions minimizes oxidative degradation .
  • Prodrug strategies : Esterify carboxylic acid derivatives (e.g., compound 5) to enhance oral bioavailability .

Q. What analytical techniques validate purity for in vivo studies?

  • HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) and UV detection at 254 nm. Purity >95% is required .
  • LC-MS : Confirm molecular ions ([M+H]⁺) and rule out byproducts. For example, (Z)-isomers show distinct fragmentation patterns vs. (E)-isomers .

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